molecular formula C14H12BrFOS B1522327 (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane CAS No. 1020253-12-6

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Cat. No. B1522327
M. Wt: 327.21 g/mol
InChI Key: XDHSLAPCAYVIAB-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane” is a chemical compound with the CAS Number: 1020253-12-6. Its molecular formula is C14H12BrFOS and it has a molecular weight of 327.22 . The IUPAC name for this compound is 4-bromo-2-fluoro-1-[(4-methoxybenzyl)sulfanyl]benzene .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane” consists of a bromo-fluorophenyl group linked to a methoxybenzyl group via a sulfur atom . The presence of different functional groups like bromo, fluoro, methoxy, and sulfanyl in the molecule could influence its reactivity and properties.

Scientific Research Applications

Bromophenol Derivatives from Red Algae

  • A study focused on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane. These compounds were tested for activity against human cancer cell lines and microorganisms but found to be inactive (Zhao et al., 2004).

Polymer Research

  • Research on poly(arylene ether sulfone) proton exchange membranes involved the synthesis of new monomers containing methoxyphenyl groups, derived from bromination of bis(4-fluorophenyl)sulfone and subsequent Suzuki coupling. These compounds showed potential for fuel cell applications due to their good mechanical strength and high proton conductivities (Wang et al., 2012).

Photodynamic Therapy

  • A study on sulfanyl porphyrazines, which include derivatives similar to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, explored their use in photodynamic therapy (PDT) for cancer treatment. These compounds, particularly when incorporated into cationic liposomes, showed high activity against oral squamous cell carcinoma cells and human cervical epithelial adenocarcinoma cells (Piskorz et al., 2017).

Oligoribonucleotides Synthesis

  • The 4-methoxybenzyl group, a component of the compound , was used as a new protecting group for the 2'-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides. This indicates potential applications in nucleic acid chemistry (Takaku & Kamaike, 1982).

Carbonic Anhydrase Inhibition

  • In the field of medicinal chemistry, halogenated derivatives, structurally related to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, have been synthesized and studied as inhibitors of carbonic anhydrase, a target for potential antitumor agents (Ilies et al., 2003).

Antioxidant Properties

  • Research on bromophenol derivatives from the marine red alga Symphyocladia latiuscula, which are structurally similar to (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, revealed their potent antioxidant activities. These compounds showed significant radical-scavenging activity, suggesting potential applications in oxidative stress-related conditions (Duan et al., 2007).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFOS/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSLAPCAYVIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674397
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

CAS RN

1020253-12-6
Record name 4-Bromo-2-fluoro-1-[[(4-methoxyphenyl)methyl]thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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